molecular formula C15H22N8OS B2888886 2-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide CAS No. 325994-48-7

2-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide

Cat. No.: B2888886
CAS No.: 325994-48-7
M. Wt: 362.46
InChI Key: WPIWMSAAAIOXFW-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,5-triazine, which is a heterocyclic compound with three nitrogen atoms and three carbon atoms in a six-membered ring . It also contains ethylamino groups, a hydrazinecarbothioamide group, and a methoxyphenyl group. These functional groups could potentially influence the compound’s properties and reactivity.

Scientific Research Applications

Synthesis and Biological Activity Studies

Compounds related to 2-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide have been synthesized and evaluated for their antimicrobial activities. For example, derivatives such as bis(4,6-dichloro/bis[(p-methoxyphenyl)amino]-1,3,5-triazin-2-yl) compounds have shown significant antimicrobial activity against gram-positive bacteria, gram-negative bacteria, and fungi (Lunagariya, Desai, & Shah, 2007). These findings highlight the potential of such compounds in the development of new antimicrobial agents.

Environmental Degradation Studies

Research on simazine, a closely related triazine herbicide, has provided insights into the environmental degradation and interaction of triazine compounds with plant systems. For instance, simazine has been shown to be converted into a detoxified form by corn seedlings, indicating a natural degradation pathway for such chemicals in the environment (Hamilton & Moreland, 1962).

Herbicide Efficacy and Safety

Studies on simazine and other s-triazine compounds have explored their use as aquatic herbicides and their safety in fish habitats. These studies suggest that certain concentrations of simazine can effectively control aquatic weeds while maintaining a relatively high margin of safety with respect to acute toxicity to fish (Walker, 1964). This research is crucial for understanding the environmental impact and safety of using triazine-based compounds in aquatic systems.

Action on Plant Metabolism

The application of simazine has also been investigated for its influence on plant protein content, where it was found to increase the water-soluble protein content in barley seedlings. This suggests a direct influence on protein synthesis, which could have implications for agricultural practices and crop yield optimization (Pulver & Ries, 1973).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some triazine derivatives are used as UV absorbers .

Properties

IUPAC Name

1-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]amino]-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N8OS/c1-4-16-12-19-13(17-5-2)21-14(20-12)22-23-15(25)18-10-6-8-11(24-3)9-7-10/h6-9H,4-5H2,1-3H3,(H2,18,23,25)(H3,16,17,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIWMSAAAIOXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)NNC(=S)NC2=CC=C(C=C2)OC)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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